molecular formula C11H11ClS2 B14203310 5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro- CAS No. 861838-89-3

5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-

Cat. No.: B14203310
CAS No.: 861838-89-3
M. Wt: 242.8 g/mol
InChI Key: JHBIKXWZWWVVEN-UHFFFAOYSA-N
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Description

“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” is a chemical compound that belongs to the class of dithiepins These compounds are characterized by a seven-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Dithiols: Using dithiols and appropriate halogenated compounds under basic conditions.

    Sulfur Insertion: Inserting sulfur atoms into pre-formed carbon rings using sulfurizing agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfur atoms to thiols using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or nitration of the aromatic ring using halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Chlorine, bromine, nitric acid.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Halogenated or Nitrated Derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying sulfur-containing compounds’ biological activities.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dithiane: Another sulfur-containing compound with a six-membered ring.

    Thianthrene: A sulfur-containing compound with a different ring structure.

    Dibenzothiophene: A sulfur-containing compound with a fused ring system.

Uniqueness

“5H-1,4-Dithiepin, 2-(4-chlorophenyl)-6,7-dihydro-” is unique due to its seven-membered ring structure and the presence of a 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to other sulfur-containing compounds.

Properties

CAS No.

861838-89-3

Molecular Formula

C11H11ClS2

Molecular Weight

242.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-6,7-dihydro-5H-1,4-dithiepine

InChI

InChI=1S/C11H11ClS2/c12-10-4-2-9(3-5-10)11-8-13-6-1-7-14-11/h2-5,8H,1,6-7H2

InChI Key

JHBIKXWZWWVVEN-UHFFFAOYSA-N

Canonical SMILES

C1CSC=C(SC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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